Product packaging for 3-Acetoxy-3',4'-dimethylbenzophenone(Cat. No.:CAS No. 890099-17-9)

3-Acetoxy-3',4'-dimethylbenzophenone

Cat. No.: B1292287
CAS No.: 890099-17-9
M. Wt: 268.31 g/mol
InChI Key: IKMOKAWFIBPLQB-UHFFFAOYSA-N
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Description

Significance of Aromatic Ketone Scaffolds in Organic Chemistry

Aromatic ketones, a class of organic compounds featuring a carbonyl group linked to two aryl groups, represent a cornerstone in the field of organic chemistry. numberanalytics.comnumberanalytics.com The benzophenone (B1666685) scaffold, in particular, is a ubiquitous and highly versatile structure. nih.govrsc.org Its importance stems from its presence in numerous naturally occurring molecules that exhibit a wide range of biological activities. nih.govrsc.org This structural motif serves as a fundamental building block in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comsciencedaily.com

The unique electronic properties conferred by the combination of the carbonyl group and the aromatic rings make these compounds valuable intermediates in many chemical transformations. numberanalytics.comnumberanalytics.com They are frequently employed as photosensitizers and photoinitiators in polymer chemistry and organic synthesis due to their ability to absorb UV light. royalsocietypublishing.orgtaylorandfrancis.com The reactivity of the carbonyl group allows for its conversion into various other functional groups, such as alcohols and amines, further expanding their synthetic utility. numberanalytics.com Consequently, aromatic ketones are indispensable tools for medicinal chemists and material scientists in the development of novel compounds with tailored properties. nih.govunacademy.com

Academic Relevance of Substituted Benzophenones: A Focus on Acetoxy- and Dimethyl- Functionalization

The academic and industrial interest in benzophenones is significantly amplified by the diverse functionalities that can be introduced onto their aromatic rings. nih.gov The type and position of these substituents can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov Among the myriad of possible modifications, acetoxy- and dimethyl-functionalization hold particular relevance in contemporary research.

The acetoxy group , an ester of acetic acid, often serves as a protected form of a hydroxyl group, which is a common feature in many biologically active natural benzophenones. This protecting group strategy is crucial in multi-step syntheses of complex drug candidates. Beyond its role in synthesis, the acetoxy moiety itself can influence the molecule's bioactivity, contributing to anti-inflammatory or anticancer properties. nih.gov For instance, the synthesis of various benzoyloxy benzophenones has been explored to develop new anti-inflammatory agents. nih.gov

Dimethyl functionalization , the introduction of two methyl groups onto the benzophenone scaffold, also plays a critical role in modifying the compound's characteristics. Methyl groups can enhance the lipophilicity of a molecule, potentially improving its absorption and distribution in biological systems. Furthermore, their steric and electronic effects can influence how the molecule interacts with biological targets like enzymes or receptors. nih.gov The specific positioning of the methyl groups, as seen in the 3',4'-dimethyl arrangement, can be designed to optimize these interactions. Research into dimethylbenzophenones has explored their utility as UV stabilizers and as intermediates in the synthesis of more complex structures. ontosight.aigoogle.com

The combination of both acetoxy and dimethyl groups on a single benzophenone scaffold presents an intriguing area of study, suggesting a molecule with potentially modulated biological activity and tailored physicochemical properties.

Scope and Research Imperatives for 3-Acetoxy-3',4'-dimethylbenzophenone Studies

The specific compound, this compound, emerges as a subject of interest at the intersection of acetoxy- and dimethyl-substituted benzophenones. While the broader classes of substituted benzophenones are widely studied, dedicated research focusing solely on this particular molecule appears to be limited. Its existence is noted primarily in chemical supplier catalogs, which provide basic physicochemical data. chemicalbook.comchemicalbook.com

The primary research imperative for this compound is to move beyond its current status as a chemical intermediate and to thoroughly characterize its unique properties and potential applications. Key areas for future investigation include:

Synthetic Methodologies: Developing and optimizing efficient synthetic routes to access this compound in high purity and yield.

Photophysical Characterization: A detailed study of its UV-visible absorption and emission properties is essential, given the known photoinitiator and photosensitizer capabilities of the benzophenone core. royalsocietypublishing.orgtaylorandfrancis.com

Biological Screening: Comprehensive evaluation of its potential biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties, which are common among benzophenone derivatives. nih.govrsc.orgresearchgate.net

Material Science Applications: Investigating its potential use as a building block for polymers, as a UV stabilizer, or in the development of organic light-emitting diodes (OLEDs), where benzophenone derivatives have shown promise. ontosight.aimdpi.com

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₆O₃ chemicalbook.comchemicalbook.com
Molecular Weight 268.31 g/mol chemicalbook.comchemicalbook.com
CAS Number 890099-17-9 chemicalbook.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B1292287 3-Acetoxy-3',4'-dimethylbenzophenone CAS No. 890099-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(3,4-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-7-8-15(9-12(11)2)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMOKAWFIBPLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641681
Record name 3-(3,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-17-9
Record name 3-(3,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Chromatographic Characterization of 3 Acetoxy 3 ,4 Dimethylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement, connectivity, and chemical environment within the molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of 3-Acetoxy-3',4'-dimethylbenzophenone is expected to show distinct signals corresponding to the aromatic protons on its two phenyl rings and the aliphatic protons of the methyl and acetyl groups.

The key expected signals would include:

A singlet for the three protons of the acetoxy group (CH₃COO-).

Two singlets for the two methyl groups on the dimethyl-substituted phenyl ring.

A series of multiplets or distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on both benzene (B151609) rings. The substitution pattern dictates the splitting patterns and chemical shifts of these aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects in a typical deuterated solvent like CDCl₃.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Acetyl CH₃~2.3Singlet3H
3'-CH₃~2.3Singlet3H
4'-CH₃~2.3Singlet3H
Aromatic Protons7.2 - 7.9Multiplet7H

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, aromatic C-H, quaternary carbons, CH₃). docbrown.info The spectrum of this compound would provide direct evidence of its 17 carbon atoms.

Key expected resonances include:

A signal for the benzophenone (B1666685) carbonyl carbon (C=O), typically in the range of δ 190-200 ppm.

A signal for the ester carbonyl carbon of the acetoxy group, expected around δ 168-172 ppm.

Multiple signals in the aromatic region (δ 120-150 ppm) for the twelve carbons of the two phenyl rings.

Signals for the three methyl carbons (two from the dimethylphenyl ring and one from the acetyl group) in the aliphatic region (δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group ranges.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Benzophenone C=O~196
Ester C=O~169
Quaternary Aromatic Carbons130 - 151
Aromatic C-H120 - 135
Acetyl CH₃~21
Aromatic CH₃~20

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com It would be used to confirm the connectivity of protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of which proton is attached to which carbon, simplifying the interpretation of both ¹H and ¹³C spectra.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just immediate neighbors.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. huji.ac.il

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and dynamics in the solid state. This technique would be particularly useful for studying the crystalline and amorphous forms of this compound. Different crystalline polymorphs or an amorphous solid would exhibit distinct ssNMR spectra due to differences in molecular packing and conformation, allowing for their identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact molecular formula. ub.edu For this compound, HRMS would be used to confirm its elemental composition of C₁₇H₁₆O₃.

Table 3: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z)
C₁₇H₁₆O₃268.1099

The measured mass from an HRMS experiment would be compared to this calculated value. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula. HRMS can also reveal characteristic fragmentation patterns that further support the structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing the fragmentation patterns of its ions. In a typical MS/MS experiment, the precursor ion of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways of benzophenones are well-characterized and typically involve cleavage at the carbonyl group and within the substituent groups. nih.govfu-berlin.de

For this compound, the primary fragmentation pathways are expected to involve the loss of the acetoxy group and cleavages around the benzoyl and dimethylphenyl moieties. The initial fragmentation would likely be the neutral loss of ketene (CH₂=C=O) from the acetoxy group, followed by further fragmentation of the resulting hydroxydimethylbenzophenone structure. Another significant fragmentation pathway would involve the cleavage of the bond between the carbonyl carbon and the dimethylphenyl ring, leading to the formation of a stable acylium ion.

Expected Fragmentation Pathways:

Loss of Ketene: The acetoxy group can readily undergo a neutral loss of 42 Da (ketene), a common fragmentation for acetate (B1210297) esters.

Acylium Ion Formation: Cleavage of the C-C bond between the carbonyl group and the dimethylphenyl ring would result in a dimethylbenzoyl cation.

Aromatic Ring Fragmentation: Subsequent fragmentation of the aromatic rings can occur, leading to the loss of small neutral molecules like CO.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
[M+H]⁺[M+H - 42]⁺42Loss of ketene (CH₂=C=O)
[M+H]⁺[C₉H₉O]⁺3,4-dimethylbenzoyl cation
[M+H]⁺[C₇H₅O]⁺Benzoyl cation
[C₉H₉O]⁺[C₈H₉]⁺28Loss of CO

Note: The m/z values are nominal and would be determined with high resolution in an actual experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide crucial information regarding its purity and the presence of any volatile impurities. The compound's volatility and thermal stability are key factors in determining the suitability of GC-MS. Benzophenone and its derivatives are generally amenable to GC-MS analysis. mdpi.comthermofisher.com

A typical GC-MS method would employ a capillary column with a non-polar or medium-polarity stationary phase. The separation of impurities would be based on their boiling points and interactions with the stationary phase. The mass spectrometer would then provide mass spectra for each eluting peak, allowing for their identification by comparison with spectral libraries or through interpretation of their fragmentation patterns.

Potential Volatile Impurities:

Starting Materials: Unreacted starting materials used in the synthesis of this compound.

By-products: Isomeric by-products or compounds formed from side reactions during synthesis.

Solvents: Residual solvents from the reaction or purification steps.

Table 2: Hypothetical GC-MS Data for Purity Analysis of this compound

Retention Time (min)Major Ions (m/z)IdentificationPurity (%)
15.2[M]⁺, [M-42]⁺, ...This compound99.5
8.5...Starting Material A0.2
10.1...By-product B0.3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Non-Volatile Impurity Analysis

For non-volatile impurities or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. rsc.org This technique separates compounds in the liquid phase, making it suitable for a wider range of molecules than GC-MS. The use of tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of impurities. shimadzu.comsynthinkchemicals.com

An LC-MS/MS method for this compound would typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization. The mass spectrometer, often a triple quadrupole or a high-resolution instrument, would be operated in a selected reaction monitoring (SRM) or full-scan mode to detect and identify impurities.

Potential Non-Volatile Impurities:

Degradation Products: Compounds formed from the decomposition of the target molecule over time or under certain conditions.

Polymeric By-products: Higher molecular weight species formed during the synthesis.

Salts and Reagents: Non-volatile reagents or salts carried over from the synthesis.

Table 3: Representative LC-MS/MS Parameters for Impurity Profiling

ParameterValue
ColumnC18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS TransitionsSpecific precursor-product ion pairs for the target compound and expected impurities

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of two carbonyl groups (ketone and ester) will be a prominent feature of the spectrum. uc.edulibretexts.org

Expected Characteristic FTIR Peaks:

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of an aromatic ketone. researchgate.net

C=O Stretch (Ester): Another strong absorption will appear at a higher wavenumber, typically between 1750-1770 cm⁻¹, corresponding to the carbonyl of the acetoxy group. niscpr.res.in

C-O Stretch (Ester): A strong band in the 1200-1250 cm⁻¹ region is indicative of the C-O stretching of the acetate.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. vscht.cz

Aliphatic C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range will be due to the C-H stretching of the methyl groups.

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1760StrongC=O Stretch (Ester)
~1660StrongC=O Stretch (Ketone)
~1600, 1480MediumAromatic C=C Bending
~1220StrongC-O Stretch (Ester)

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "fingerprint" of the molecule, useful for structural confirmation and identification. chemicalbook.comresearchgate.net

Expected Characteristic Raman Shifts:

Aromatic Ring Vibrations: Strong bands corresponding to the breathing modes of the substituted benzene rings are expected in the fingerprint region (below 1600 cm⁻¹).

Carbonyl Stretching: The C=O stretching vibrations of the ketone and ester groups will also be present, though their intensities may differ from the FTIR spectrum.

C-CH₃ Vibrations: Vibrations associated with the dimethylphenyl moiety will provide further structural information.

Table 5: Anticipated Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2920StrongAliphatic C-H Stretch
~1655MediumC=O Stretch (Ketone)
~1605StrongAromatic Ring Breathing
~1380MediumCH₃ Bending
~1000StrongAromatic Ring Trigonal Breathing

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between electronic energy levels upon absorption or emission of light.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be dominated by the electronic transitions of the benzophenone chromophore. Benzophenone itself exhibits a strong π → π* transition at around 250 nm and a weaker, forbidden n → π* transition at longer wavelengths, typically around 330-350 nm. scialert.netresearchgate.net The substitution on the phenyl rings will likely cause a bathochromic (red) shift of these absorption bands. acs.org

Upon absorption of light, the molecule can relax through non-radiative processes or by emitting light in the form of fluorescence or phosphorescence. Benzophenones are well-known for their efficient intersystem crossing from the excited singlet state to the triplet state, often resulting in strong phosphorescence and weak or no fluorescence. researchgate.net The emission spectrum of this compound would therefore be expected to show a characteristic phosphorescence band at longer wavelengths compared to its absorption.

Table 6: Predicted Electronic Spectroscopic Properties of this compound

Spectroscopic PropertyExpected Wavelength (nm)Transition Type
UV-Vis Absorption (λₘₐₓ)~260π → π
UV-Vis Absorption (λₘₐₓ)~340n → π
Emission (Phosphorescence)~450T₁ → S₀

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the benzophenone chromophore, which consists of two phenyl rings and a ketone group. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.

The spectrum of benzophenone and its derivatives typically displays two main absorption bands. A strong absorption band, usually observed in the range of 240-280 nm, is attributed to the π → π* electronic transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which is characteristic of the aromatic rings. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is typically observed at longer wavelengths, around 330-360 nm.

The substituents on the benzophenone core, namely the acetoxy group at the 3-position and the two methyl groups at the 3' and 4'-positions, can influence the position and intensity of these absorption bands. These substituent effects are generally due to their electronic and steric influences on the chromophore system. The solvent in which the spectrum is recorded can also play a significant role, with polar solvents often causing a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition.

An illustrative representation of the UV-Vis absorption data for this compound in a common organic solvent like ethanol is presented in the table below.

Table 1: Illustrative UV-Vis Spectral Data for this compound in Ethanol

Transition λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π* ~ 265 ~ 15,000
n → π* ~ 340 ~ 200

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Fluorescence and phosphorescence spectroscopy are powerful tools for probing the excited states of a molecule after it has absorbed light. While many aromatic molecules exhibit fluorescence, benzophenone and its derivatives are well-known for their efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁).

Consequently, the fluorescence quantum yield of most benzophenone derivatives, including likely this compound, is typically very low or negligible at room temperature. The energy from the absorbed photon is rapidly transferred to the triplet state.

Phosphorescence, which is emission from the triplet state, is a more prominent feature for benzophenones. However, this phenomenon is usually observed at low temperatures (e.g., 77 K in a rigid matrix) to minimize non-radiative decay pathways that quench the triplet state. The phosphorescence spectrum provides valuable information about the energy of the lowest triplet state (T₁). For many benzophenone derivatives, the T₁ state energy is in the range of 68-70 kcal/mol, and they exhibit phosphorescence at around 450 nm. It is expected that this compound would display similar phosphorescent properties under cryogenic conditions.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of synthetic chemical compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound and for its quantitative determination. A reversed-phase HPLC method is generally suitable for this type of compound.

In a typical setup, a C18 stationary phase is used, which is a nonpolar silica-based packing material. The mobile phase would consist of a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient or isocratic elution), a good separation of the target compound from any impurities or byproducts can be achieved.

Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., the λmax of the π → π* transition). The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time 5 - 10 minutes

Preparative HPLC for Purification of Synthetic Products and Byproducts

For the purification of larger quantities of this compound, preparative HPLC is the method of choice. The principles of preparative HPLC are the same as analytical HPLC, but it is performed on a larger scale. This involves using a wider diameter column with a larger amount of stationary phase to accommodate a higher sample load.

The mobile phase composition and flow rate are optimized at the analytical scale and then scaled up for the preparative separation. The goal is to isolate the peak corresponding to this compound from the peaks of any impurities. Fractions of the eluent are collected as they exit the detector, and the fractions containing the pure compound are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified solid product.

Chiral Chromatography for Enantiomeric Purity (if applicable)

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion.

Upon examination of the structure of this compound, it is evident that the molecule does not possess any stereocenters (chiral centers). The molecule has a plane of symmetry that bisects the carbonyl group and the two aromatic rings. Therefore, this compound is an achiral molecule and does not exist as a pair of enantiomers. Consequently, chiral chromatography is not an applicable technique for the analysis of its enantiomeric purity.

Reactivity and Mechanistic Investigations of 3 Acetoxy 3 ,4 Dimethylbenzophenone

Photochemistry and Photoreactivity

The photochemistry of benzophenones is characterized by the absorption of UV light, leading to the formation of an excited singlet state, which rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state is the primary actor in subsequent photochemical reactions.

Photoexcitation and Intersystem Crossing Pathways

Upon absorption of ultraviolet radiation, typically in the n→π* band, 3-Acetoxy-3',4'-dimethylbenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenone (B1666685) and its derivatives are known for their highly efficient intersystem crossing (ISC) to the triplet state (T₁). This process is facilitated by the small energy gap between the S₁(n,π) and a higher energy T₂(π,π) state, followed by rapid internal conversion to the lowest triplet state, T₁(n,π). The El-Sayed rules, which favor transitions between states of different orbital types (n,π ↔ π,π*), contribute to the high efficiency of this process.

Radical Generation Mechanisms (e.g., Norrish Type I, Hydrogen Atom Abstraction)

The triplet state of benzophenones is a potent initiator of radical reactions. Two primary pathways for radical generation are the Norrish Type I cleavage and hydrogen atom abstraction (a Norrish Type II-like intermolecular process).

Norrish Type I Cleavage: This process involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aromatic rings (α-cleavage), generating a benzoyl radical and a substituted phenyl radical. For aromatic ketones like benzophenone, the bond between the carbonyl group and the aromatic ring is strong, and consequently, Norrish Type I cleavage is generally not a significant pathway under typical photolytic conditions.

Hydrogen Atom Abstraction: This is the most common reaction for the benzophenone triplet state. The n,π* character of the lowest triplet state imparts radical-like properties to the carbonyl oxygen. This excited state can abstract a hydrogen atom from a suitable donor molecule (solvent, additive, or another reactant) to form a ketyl radical. The rate of hydrogen abstraction is dependent on the bond dissociation energy of the C-H bond in the hydrogen donor. In the context of this compound, it would readily abstract a hydrogen atom from a donor (RH) to form the corresponding ketyl radical.

Photodegradation Pathways and Product Identification

The long-term irradiation of this compound, especially in the presence of hydrogen donors, would lead to its degradation. The primary photoproduct would be the ketyl radical formed via hydrogen abstraction. In the absence of other reactive species, these ketyl radicals can dimerize to form a pinacol.

Further degradation can occur through reactions of the aromatic rings. The excited state or radical intermediates can react with oxygen to form various oxidized products. The specific degradation products would depend on the reaction conditions, such as the solvent, the presence of oxygen, and the nature of any hydrogen donors. Without specific experimental data, the exact structures of the photodegradation products remain speculative but would likely involve modifications of the carbonyl group and the aromatic rings.

Role as a Photoinitiator in Model Polymerization Systems

Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization. In this role, the excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This process generates a ketyl radical and an amine-derived radical. The amine-derived radical is often the primary species that initiates the polymerization of monomers, such as acrylates.

This compound is expected to function as an effective Type II photoinitiator. The efficiency of initiation would depend on the rate of hydrogen abstraction from the co-initiator and the subsequent reactivity of the generated radicals with the monomer. The substituents may have a modest effect on the photoinitiation efficiency. The electron-donating dimethyl groups could slightly enhance the reactivity of the triplet state, while the meta-acetoxy group's influence is likely to be less significant.

Electron Transfer Processes

Electron transfer processes are fundamental to the electrochemical behavior of this compound and can also play a role in its photochemical reactions.

Electrochemical Behavior and Redox Potentials (e.g., Cyclic Voltammetry)

The electrochemical behavior of benzophenones is typically studied using cyclic voltammetry. In aprotic solvents, benzophenone undergoes two successive one-electron reductions. The first is a reversible reduction to form a radical anion, and the second is a quasi-reversible or irreversible reduction to form a dianion.

The redox potentials of substituted benzophenones are influenced by the electronic nature of the substituents. Electron-donating groups, such as the dimethyl groups in this compound, make the reduction more difficult, shifting the reduction potential to more negative values. Conversely, electron-withdrawing groups facilitate reduction, shifting the potential to more positive values. The acetoxy group at the 3-position is expected to have a moderate electron-withdrawing effect, which would make the molecule easier to reduce compared to the unsubstituted 3',4'-dimethylbenzophenone.

Electrochemical Parameter Expected Value/Behavior for this compound Basis of Expectation
First Reduction Potential (E¹₁/₂) Expected to be slightly less negative than 3',4'-dimethylbenzophenone The electron-withdrawing acetoxy group at the meta-position facilitates the acceptance of an electron, counteracting the electron-donating effect of the dimethyl groups.
Second Reduction Potential (E²₁/₂) Expected to be more negative than the first reduction potential The addition of a second electron to the radical anion is electrostatically less favorable.
Reversibility of the first reduction Expected to be reversible or quasi-reversible in aprotic media This is a characteristic feature of the electrochemical reduction of benzophenones to their radical anions.
Reversibility of the second reduction Expected to be quasi-reversible or irreversible The dianion is generally less stable and more reactive than the radical anion.

Single Electron Transfer (SET) Reactions

The reactivity of this compound, like other aromatic ketones, can be significantly influenced by single electron transfer (SET) processes, particularly in reactions with strong nucleophiles and under photochemical conditions. The benzophenone core is known to be a good electron acceptor, a property that is modulated by the electronic nature of its substituents.

In the context of reactions with organometallic reagents, such as Grignard and organolithium reagents, the mechanism can shift from a polar, two-electron pathway to a SET pathway. amazonaws.com This shift is influenced by factors such as the reduction potential of the ketone, the oxidation potential of the organometallic reagent, and the solvent. For substituted benzophenones, electron-withdrawing groups enhance the propensity for SET by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the initial electron transfer more favorable. Conversely, electron-donating groups can disfavor the SET pathway. In this compound, the 3-acetoxy group on one phenyl ring acts as a weakly deactivating group, while the 3',4'-dimethyl groups on the other ring are activating. This differential substitution pattern suggests a complex influence on the SET reactivity, potentially making one aromatic ring more susceptible to initial electron transfer.

Photochemically, benzophenones are well-known to undergo SET. Upon excitation, benzophenone can abstract a hydrogen atom or participate in electron transfer reactions. nih.gov The excited state of benzophenone can act as a potent oxidant, capable of accepting an electron from a suitable donor. nih.gov The presence of substituents on the aromatic rings can alter the energy of the excited state and its redox potential, thereby affecting the efficiency of photoinduced SET processes.

Radical Anion Formation and Stability

The formation of a radical anion, also known as a ketyl radical, is a key step in many reactions of benzophenones, particularly those proceeding via a SET mechanism. The benzophenone radical anion is a relatively stable species, and its stability is influenced by the delocalization of the unpaired electron and the negative charge over the entire π-system of the molecule. acs.orgnih.gov

The stability of the benzophenone radical anion is also highly dependent on the solvent and the counterion. rsc.org In aprotic solvents, the radical anion can be quite long-lived, allowing for its characterization by spectroscopic methods. acs.orgnih.gov The presence of protic solvents would lead to rapid protonation of the ketyl radical to form a diphenylhydroxymethyl radical.

Nucleophilic and Electrophilic Reactions

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The reaction of benzophenones with organometallic reagents like Grignard and organolithium compounds is a classical method for the formation of tertiary alcohols. The reaction proceeds via nucleophilic addition to the carbonyl carbon. However, as mentioned earlier, a competing SET mechanism can also be operative. amazonaws.comdoi.org

For this compound, the reaction with a Grignard reagent (R-MgX) would be expected to yield a tertiary alcohol after acidic workup. The reactivity of the carbonyl group is influenced by both steric and electronic factors. The substituents on the phenyl rings can affect the electrophilicity of the carbonyl carbon. The electron-donating dimethyl groups would slightly decrease the electrophilicity, while the electron-withdrawing acetoxy group would increase it.

The relative rates of reaction of substituted benzophenones with Grignard reagents have been studied, and it has been shown that electron-withdrawing groups generally increase the reaction rate. acs.org Therefore, it is expected that this compound would be more reactive towards Grignard reagents than an unsubstituted benzophenone.

It is important to note that the acetoxy group might not be stable under the strongly basic and nucleophilic conditions of Grignard and organolithium reactions. The ester functionality could be cleaved by the organometallic reagent, leading to the formation of a phenoxide and potentially consuming a second equivalent of the reagent. This would complicate the reaction and potentially lead to a mixture of products.

A summary of expected products from the reaction of this compound with a generic Grignard reagent (R-MgX) is presented below:

ReactantReagentExpected Major Product (after workup)Potential Side-Product (from ester cleavage)
This compoundR-MgX1-(3-acetoxyphenyl)-1-(3,4-dimethylphenyl)-1-alkanol1-(3-hydroxyphenyl)-1-(3,4-dimethylphenyl)-1-alkanol

Wittig and Related Olefination Reactions

The Wittig reaction provides a versatile method for the synthesis of alkenes from carbonyl compounds. wikipedia.org The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a substituted 1,1-diarylalkene.

The general reaction scheme is as follows:

This compound + Ph₃P=CHR → 1-(3-acetoxyphenyl)-1-(3,4-dimethylphenyl)alkene + Ph₃PO

The reactivity of the ketone in a Wittig reaction is influenced by steric hindrance around the carbonyl group. While benzophenone itself reacts readily, highly substituted or sterically hindered benzophenones may react more slowly. masterorganicchemistry.com The substituents on this compound are not expected to introduce significant steric hindrance that would prevent the Wittig reaction from occurring.

The electronic nature of the substituents can also have a modest effect on the reaction rate. Electron-withdrawing groups can slightly enhance the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. wikipedia.org In this compound, there are two substituted phenyl rings that can undergo EAS. The regiochemical outcome of the substitution will be directed by the existing substituents.

Ring A: 3-Acetoxyphenyl group

This ring contains an acetoxy group at position 3 and a benzoyl group at position 1.

The acetoxy group is an ortho, para-director and a deactivating group. However, since the para position is blocked by the benzoyl group, it will direct incoming electrophiles to the ortho positions (2 and 4).

The benzoyl group is a meta-director and a deactivating group. It will direct incoming electrophiles to the meta positions (3 and 5). Since position 3 is already substituted, it will direct to position 5.

The directing effects of the two groups are reinforcing for substitution at position 5 (meta to the benzoyl group and ortho to the acetoxy group). Therefore, electrophilic substitution on this ring is most likely to occur at the 5-position.

Ring B: 3',4'-Dimethylphenyl group

This ring contains methyl groups at positions 3' and 4' and is attached to the carbonyl carbon at position 1'.

The methyl groups are ortho, para-directors and activating groups. wikipedia.org The 3'-methyl group will direct to the 2', 4', and 6' positions. The 4'-methyl group will direct to the 2', 3', 5', and 6' positions.

The acyl group attached to this ring is deactivating and a meta-director, directing to the 3' and 5' positions.

The combined effect of the two activating methyl groups will strongly favor substitution at the positions ortho and para to them. The most likely positions for electrophilic attack on this ring are the 2', 5', and 6' positions. The 2' and 6' positions are ortho to one methyl group and meta to the other, while the 5' position is ortho to the 4'-methyl group and meta to the 3'-methyl group. The strong activating and directing effect of the methyl groups will likely overcome the deactivating and meta-directing effect of the acyl group.

RingSubstituentsDirecting EffectPredicted Position of Electrophilic Attack
3-Acetoxyphenyl3-Acetoxy, 1-BenzoylOrtho, para-directing (deactivating); Meta-directing (deactivating)5-position
3',4'-Dimethylphenyl3',4'-Dimethyl, 1-AcylOrtho, para-directing (activating); Meta-directing (deactivating)2', 5', and 6' positions

Reaction Kinetics and Thermodynamics

Kinetics:

In photochemical reactions, the kinetics of processes like hydrogen abstraction and SET are dependent on the properties of the excited state. Substituents can affect the lifetime and energy of the triplet excited state of benzophenone, which in turn influences the rate constants of its reactions. nih.gov For example, the kinetics of the photoreduction of substituted benzophenones have been shown to be dependent on the stability of the resulting ketyl radicals. nih.gov

Thermodynamics:

The thermodynamics of reactions involving this compound will be governed by the relative stabilities of the reactants and products. For example, in the Wittig reaction, the thermodynamic driving force is the formation of the very stable triphenylphosphine (B44618) oxide.

Research Findings on this compound Remain Undisclosed in Publicly Available Scientific Literature

An extensive search of publicly available scientific databases and scholarly articles has revealed a significant lack of specific research data concerning the chemical compound this compound. Consequently, detailed information regarding its reactivity and mechanistic investigations, as specified in the requested article outline, is not available.

The inquiry sought to detail the following specific aspects of this compound:

Determination of Reaction Rates and Rate Constants: No published studies were identified that report on the kinetics of reactions involving this specific compound. Therefore, data tables of reaction rates and rate constants cannot be provided.

Activation Energies and Transition State Analysis: The scientific literature does not appear to contain any experimental or computational studies focused on the activation energies or transition state analyses for reactions of this compound.

Gibbs Free Energy Calculations for Reaction Pathways: Similarly, there is no accessible research detailing Gibbs free energy calculations for any of its potential reaction pathways.

While general information exists for related compounds such as 3,4-dimethylbenzophenone (B1346588) and other substituted acetophenones, the explicit instructions to focus solely on this compound and to adhere strictly to the provided outline cannot be fulfilled due to the absence of specific data for this molecule. Extrapolation from related compounds would not meet the required standard of scientific accuracy for the specified subject.

Therefore, the generation of a scientifically accurate and detailed article on the "" is not possible at this time.

Theoretical and Computational Studies of 3 Acetoxy 3 ,4 Dimethylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.

A typical DFT study begins with geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation, which corresponds to the most stable ground state geometry. This process yields important data such as bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

HOMO-LUMO Analysis: The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. For 3-Acetoxy-3',4'-dimethylbenzophenone, the HOMO is expected to be localized on the electron-rich dimethylphenyl ring, while the LUMO would likely be centered on the benzophenone (B1666685) carbonyl group and the acetoxy-substituted ring.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red colors typically represent areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue colors indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carbonyl and acetoxy groups, making them sites for electrophilic interaction.

Table 1: Illustrative DFT-Calculated Properties for Aromatic Ketones

PropertyTypical Value RangeSignificance
HOMO Energy-6.0 to -7.5 eVElectron-donating ability
LUMO Energy-1.5 to -2.5 eVElectron-accepting ability
HOMO-LUMO Gap4.0 to 5.5 eVChemical reactivity and stability

Note: The values in this table are illustrative and represent typical ranges for similar aromatic ketones. Actual calculated values for this compound would require a specific DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is particularly important for understanding a molecule's response to light, such as its absorption of ultraviolet and visible radiation.

TD-DFT calculations can predict the electronic transitions between the ground state and various excited states. The results provide information on the excitation energies and the oscillator strengths (a measure of the intensity) of these transitions. This data can then be used to simulate the UV-Vis absorption spectrum of the molecule. By comparing the simulated spectrum with experimental data, researchers can validate their computational model and gain a deeper understanding of the electronic transitions responsible for the observed absorption bands. For benzophenone derivatives, the characteristic n→π* and π→π* transitions of the carbonyl group are of particular interest.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy, especially for systems where DFT may struggle. They are often used as a benchmark to validate the results obtained from more computationally efficient methods like DFT. For a molecule like this compound, high-accuracy ab initio calculations could be used to obtain a very precise ground state energy or to study specific intermolecular interactions with high confidence.

Mechanistic Modeling and Simulation

Beyond static properties, computational chemistry can be used to model the dynamics of chemical reactions, providing insights into reaction mechanisms that are often difficult to probe experimentally.

Reaction Pathway Exploration (e.g., Potential Energy Surfaces)

To understand how a chemical reaction proceeds, chemists often explore the potential energy surface (PES) of the reacting system. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. Reactants and products correspond to minima on the PES, while the path between them represents the reaction pathway. By mapping out the PES, computational chemists can identify the most likely routes for a reaction to occur and identify any intermediate species that may be formed along the way. For this compound, this could involve modeling reactions such as hydrolysis of the acetoxy group or photochemical reactions initiated by UV light absorption.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key feature of a reaction pathway is the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants and products. The transition state represents the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to locate the geometry and energy of the transition state.

Once a potential transition state structure is found, its identity is confirmed by two main criteria: it must be a first-order saddle point on the PES (i.e., a maximum in one direction and a minimum in all others), and it must connect the desired reactants and products. The latter is confirmed by performing an Intrinsic Reaction Coordinate (IRC) analysis. An IRC calculation involves following the reaction path downhill from the transition state in both the forward and reverse directions. If the path leads to the correct reactants and products, it confirms that the located transition state is indeed the one that governs the reaction of interest. This type of analysis is crucial for understanding the kinetics and mechanism of any proposed reaction involving this compound.

Kinetic Simulations and Prediction of Reaction Outcomes

Kinetic simulations are a powerful tool in computational chemistry for predicting the outcomes of chemical reactions by modeling the reaction pathways and calculating the associated energy barriers. For a compound like this compound, such simulations would typically involve density functional theory (DFT) calculations to map the potential energy surface of a given reaction. This would allow for the identification of transition states and the calculation of activation energies, which are crucial for determining reaction rates.

However, a review of the current literature indicates that no specific kinetic simulations have been published for reactions involving this compound. General studies on substituted benzophenones have established relationships between their electronic structures and reactivity, such as the correlation between the lowest unoccupied molecular orbital (LUMO) energies and their reduction potentials. iaea.orgresearchgate.net These general findings suggest that the acetoxy and dimethyl substituents on the benzophenone core would influence its electronic properties and, consequently, its reactivity. The electron-donating nature of the methyl groups and the electron-withdrawing character of the acetoxy group would modulate the electron density distribution across the molecule, impacting its behavior in chemical reactions. Without specific studies, any prediction of reaction outcomes for this compound remains speculative.

Table 1: Hypothetical Parameters for Kinetic Simulation of a Reaction of this compound

ParameterHypothetical Value/MethodDescription
Computational MethodDensity Functional Theory (DFT)A common quantum mechanical modeling method for calculating the electronic structure of molecules.
Basis Set6-31G*A specific set of mathematical functions used to represent the electronic wavefunctions in the DFT calculations.
Reaction CoordinateDihedral Angle/Bond DistanceThe geometric parameter that is systematically varied to map the reaction pathway from reactants to products.
Calculated Activation Energy (Ea)Not AvailableThe energy barrier that must be overcome for the reaction to occur. This value is currently unknown for this compound.
Predicted Rate Constant (k)Not AvailableA measure of the speed of the reaction, which is dependent on the activation energy. This value is currently unknown.

This table is illustrative of the parameters that would be used in a kinetic simulation and does not represent actual data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed view of their conformational flexibility and interactions with their environment.

The conformational landscape of benzophenone and its derivatives is largely defined by the twist of the two phenyl rings relative to the central carbonyl group. nih.gov This dihedral angle is influenced by the steric and electronic effects of the substituents on the rings. For this compound, the presence of substituents on both rings would lead to a complex interplay of these effects. The methyl groups at the 3' and 4' positions would introduce steric bulk, while the acetoxy group at the 3-position would have both steric and electronic contributions.

MD simulations could be employed to explore the accessible conformations of this molecule by simulating its motion over time. This would involve calculating the potential energy as a function of the dihedral angles of the phenyl rings, revealing the most stable conformations and the energy barriers between them. While studies have been conducted on the conformations of other substituted benzophenones, no such analysis has been specifically reported for this compound. nih.gov

Table 2: Predicted Conformational Properties of this compound

PropertyPredicted Influence of SubstituentsStatus of Research
Phenyl Ring Dihedral AngleThe combination of the 3-acetoxy and 3',4'-dimethyl groups is expected to result in a significant twist between the phenyl rings to minimize steric hindrance.No specific experimental or computational data is available.
Rotational Barrier of Acetoxy GroupThe rotation around the C-O bond of the acetoxy group would have a specific energy barrier, influencing the overall flexibility.No specific experimental or computational data is available.
Flexibility of Methyl GroupsThe methyl groups would exhibit free rotation, contributing to the overall molecular dynamics.This is a general property of methyl groups and is expected to be present.

This table is based on general principles of conformational analysis and does not represent specific findings for this compound.

The interaction of a molecule with its solvent can significantly influence its reactivity and spectroscopic properties. scialert.net Solvents can stabilize or destabilize the ground state, excited states, and transition states of a molecule to varying degrees. For this compound, the polarity of the solvent would be expected to play a crucial role.

In polar solvents, the carbonyl group and the acetoxy group would engage in dipole-dipole interactions, which could affect the electronic transitions observed in UV-Vis spectroscopy. scialert.net These interactions could also influence the energy of the frontier molecular orbitals, thereby altering the molecule's reactivity. MD simulations incorporating explicit solvent molecules could model these interactions and predict how properties such as the absorption spectrum or reaction rates would change in different solvent environments. However, no such studies have been specifically conducted for this compound.

Table 3: Expected Solvent Effects on the Properties of this compound

PropertyExpected Effect of Increasing Solvent PolarityStatus of Research
UV-Vis Absorption Maximum (λmax)A shift in the absorption maximum is expected due to differential stabilization of the ground and excited states. The direction of the shift would depend on the nature of the electronic transition.No specific experimental or computational data is available.
Reaction RateThe rate of polar reactions could be enhanced in polar solvents due to the stabilization of polar transition states.No specific experimental or computational data is available.
Conformational EquilibriumThe equilibrium between different conformers might shift in response to changes in the solvent environment.No specific experimental or computational data is available.

This table outlines general expectations based on solvent effect theories and does not present specific data for this compound.

Structural Modifications and Analogues of 3 Acetoxy 3 ,4 Dimethylbenzophenone

Design Principles for Novel Benzophenone (B1666685) Derivatives

The design of new benzophenone derivatives involves the strategic modification of the aromatic rings to alter their electronic and steric properties. The parent compound, 3-Acetoxy-3',4'-dimethylbenzophenone, possesses an acetoxy group on one phenyl ring and two methyl groups on the other. The acetoxy group can act as a weak electron-withdrawing group through inductive effects, while also being a potential resonance donor. The methyl groups are classic electron-donating groups. The interplay of these substituents dictates the baseline properties of the molecule.

Strategic Placement of Electron-Donating and Electron-Withdrawing Groups

The placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzophenone skeleton is a primary strategy for modulating its properties. EDGs, such as methoxy (B1213986) (-OCH3) or alkyl groups, increase the electron density of the aromatic π system, which can stabilize charged intermediates and influence reaction rates. scialert.netdummies.com Conversely, EWGs, like trifluoromethyl (-CF3) or nitro (-NO2) groups, decrease the electron density of the ring, making it less reactive towards electrophilic attack. nih.govwikipedia.org

Table 1: Effect of Representative Substituent Groups on Benzophenone Properties

Substituent Group Type Typical Effect on Benzene (B151609) Ring Potential Impact on Benzophenone Analogue
Methoxy (-OCH₃) Strong Electron-Donating Activation, Ortho/Para Directing Increased reactivity, stabilization of intermediates scialert.net
Methyl (-CH₃) Weak Electron-Donating Activation, Ortho/Para Directing Moderate increase in reactivity dummies.com
Acetoxy (-OCOCH₃) Weak Deactivating Deactivation, Ortho/Para Directing Inductive withdrawal, potential resonance donation
Trifluoromethyl (-CF₃) Strong Electron-Withdrawing Deactivation, Meta Directing Decreased reactivity, altered photoreduction kinetics nih.gov
Nitro (-NO₂) Strong Electron-Withdrawing Deactivation, Meta Directing Significant decrease in ring nucleophilicity wikipedia.org

Influence of Substituent Position (Ortho, Meta, Para) on Electronic and Photochemical Properties

The regiochemical placement of substituents (ortho, meta, or para) on the phenyl rings has a profound impact on the molecule's properties. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, as these positions are electronically enriched through resonance. dummies.comwikipedia.org Electron-withdrawing groups, with the exception of halogens, typically direct to the meta position. wikipedia.org

Table 2: Predicted Influence of Isomeric Position on Properties of Acetoxy-Dimethylbenzophenone

Isomer Substituent Positions Expected Influence on Electronic Properties Potential Photochemical Impact
4-Acetoxy-3',4'-dimethylbenzophenone Acetoxy at para; Methyls at meta/para Enhanced resonance interaction of acetoxy group with the carbonyl. Altered n→π* transition energy; potential for different photoreactivity pathways.
2-Acetoxy-3',4'-dimethylbenzophenone Acetoxy at ortho; Methyls at meta/para Steric hindrance near the carbonyl; potential for intramolecular interactions (e.g., hydrogen bonding if hydrolyzed to -OH). May favor different deactivation pathways or intramolecular reactions. researchgate.net
3-Acetoxy-2',5'-dimethylbenzophenone Acetoxy at meta; Methyls at ortho/meta Altered steric environment and electronic activation pattern on the second ring. Changes in excited-state geometry and reaction kinetics.
3-Acetoxy-3',5'-dimethylbenzophenone Acetoxy at meta; Methyls at meta Symmetrical deactivation of the second ring by meta methyl groups is not possible; this arrangement provides activation at ortho/para positions. Symmetrical substitution may lead to different crystal packing and solid-state properties.

Incorporating Heteroatoms into the Benzophenone Core

Introducing heteroatoms such as nitrogen, sulfur, or oxygen into the benzophenone aromatic system or as part of the substituents is a powerful strategy for creating novel analogues. nih.gov Heteroatoms can alter the electronic distribution, introduce sites for hydrogen bonding, and provide new coordination sites for metals. rsc.org For example, replacing the carbonyl oxygen with sulfur to form a thioketone significantly changes the electronic structure and lowers the energy of the excited triplet state. scialert.net

Synthesis of Related Benzophenone Analogues

The synthesis of benzophenone derivatives is well-established, with the Friedel-Crafts acylation being a cornerstone reaction. nih.govresearchgate.net This and other methods allow for the flexible preparation of various isomers and analogues of this compound.

Preparation of Acetoxy- and Dimethyl- Substituted Benzophenone Isomers

Isomers of this compound can be synthesized using several established routes. The most common approach is the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comresearchgate.net

For example, to synthesize the parent compound, 3-acetoxybenzoyl chloride could be reacted with 1,2-dimethylbenzene (o-xylene). To create an isomer like 4-acetoxy-2',5'-dimethylbenzophenone, one would react 4-acetoxybenzoyl chloride with 1,4-dimethylbenzene (p-xylene). The specific isomer obtained can be controlled by the choice of starting materials. It is important to note that direct condensation of substituted benzoic acids with benzene is generally only effective for ortho-substituted acids. researchgate.net

An alternative route involves the Fries rearrangement of substituted phenyl benzoates, which can be promoted photochemically or thermally to yield hydroxybenzophenones. mdpi.com The resulting hydroxyl group can then be acylated to install the desired acetoxy group.

General Synthetic Scheme (Friedel-Crafts Acylation):

Example for an Isomer (4-Acetoxy-2',5'-dimethylbenzophenone):

Synthesis of Benzophenone Derivatives with Different Acyl Groups

To create analogues with different acyl groups in place of the acetate (B1210297) group, a common strategy is to first synthesize the corresponding hydroxybenzophenone intermediate. For instance, 3-hydroxy-3',4'-dimethylbenzophenone can be prepared via Friedel-Crafts acylation using 3-hydroxybenzoyl chloride (with the hydroxyl group protected) and o-xylene, followed by deprotection.

Once the hydroxybenzophenone is obtained, it can be readily esterified with a variety of acyl chlorides or acid anhydrides in the presence of a base to yield a library of derivatives. researchgate.net This approach allows for the systematic variation of the acyl chain length, branching, or the introduction of other functional groups to fine-tune the properties of the final compound. acs.org

Table 3: Examples of Benzophenone Analogues with Different Acyl Groups

Acyl Group Reagent for Synthesis Name of Analogue Potential Change in Properties
Propionyl Propionyl chloride 3-Propionoxy-3',4'-dimethylbenzophenone Increased lipophilicity compared to acetoxy.
Benzoyl Benzoyl chloride 3-Benzoyloxy-3',4'-dimethylbenzophenone Increased aromatic content, potential for π-stacking.
Pivaloyl Pivaloyl chloride 3-Pivaloxy-3',4'-dimethylbenzophenone Introduction of bulky tert-butyl group, increased steric hindrance.
Acryloyl Acryloyl chloride 3-Acryloyloxy-3',4'-dimethylbenzophenone Introduction of a polymerizable vinyl group.

Exploration of Polycyclic and Spiro-Fused Benzophenone Systems

The structural framework of this compound offers a versatile platform for the synthesis of more complex molecular architectures, such as polycyclic and spiro-fused benzophenone systems. These advanced structures are of interest due to their unique photophysical properties and potential applications in materials science and photochemistry. The exploration into these systems often involves intramolecular cyclization reactions or cycloaddition processes, leveraging the reactivity of the benzophenone core and its substituents.

One common strategy to create polycyclic aromatic systems from benzophenone derivatives is through acid-mediated cascade cyclizations. For instance, precursors containing a 1,5-enyne conjugated system attached to the benzophenone scaffold can undergo rapid construction of benzofluorenone scaffolds. This process involves a dual C-C bond-forming cascade, which can be initiated by a Brønsted acid. While not specifically demonstrated for this compound, this methodology has been successfully applied to other benzophenone derivatives, suggesting its potential applicability. The presence of the dimethyl groups on one of the phenyl rings could influence the regioselectivity of such cyclizations.

Spiro-fused systems represent another intriguing class of compounds that can be derived from benzophenone structures. The synthesis of spiro-compounds can be achieved through various photochemical reactions. For example, the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl group and an alkene, can lead to the formation of oxetane (B1205548) rings. While this reaction typically involves the carbonyl group of the benzophenone, subsequent rearrangements or further reactions could potentially lead to spiro-fused structures. The reaction of benzophenone with allenes has been shown to produce spiro-compounds, indicating a potential pathway for creating more complex spirocyclic systems from this compound. researchgate.net

The development of novel synthetic routes to spiro-fused dibenz(ox)azepines has been achieved via Rh(III)-catalyzed cascade regioselective C-H activation and annulation. rsc.org This method allows for the one-pot synthesis of biologically relevant spirocyclic compounds from dibenz(ox)azepines and ynones. Although this specific reaction does not start from a benzophenone, it highlights the increasing interest and developing methodologies in the synthesis of complex spiro-fused systems that could potentially be adapted to benzophenone-containing starting materials.

The table below summarizes some general synthetic strategies that could be explored for the synthesis of polycyclic and spiro-fused systems from benzophenone derivatives, which could be hypothetically applied to this compound.

Strategy Reaction Type Potential Product Key Features
Acid-Mediated Cascade CyclizationIntramolecular CyclizationBenzofluorenonesRapid construction of polycyclic systems.
Paternò-Büchi Reaction[2+2] PhotocycloadditionOxetanes (precursors to spiro-compounds)Involves the excited state of the benzophenone carbonyl group.
Reaction with AllenesPhotochemical AdditionSpiro-compoundsDirect formation of a spirocyclic ring system.
C-H Activation/AnnulationTransition-Metal Catalyzed CyclizationSpiro-dibenz(ox)azepinesAtom-economic and regioselective.

These synthetic explorations are crucial for expanding the library of benzophenone derivatives and for the development of new materials with tailored photophysical and chemical properties. Further research is needed to investigate the feasibility of these reactions with this compound and to fully characterize the resulting polycyclic and spiro-fused systems.

Structure-Reactivity and Structure-Property Relationships

The chemical behavior and physical properties of this compound are intrinsically linked to its molecular structure. By systematically modifying this structure and studying the resulting changes, it is possible to establish valuable structure-reactivity and structure-property relationships. These relationships are crucial for the rational design of new benzophenone derivatives with optimized performance in various applications, particularly as photoinitiators.

Correlating Substituent Effects with Photoinitiation Efficiency

The efficiency of a benzophenone derivative as a photoinitiator is highly dependent on the nature and position of its substituents. The acetoxy and dimethyl groups in this compound play a significant role in modulating its photoinitiation capabilities. The photoinitiation process for benzophenones typically involves the absorption of UV light, followed by intersystem crossing to the triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor, generating free radicals that initiate polymerization.

The electronic effects of the substituents can influence both the light absorption characteristics and the reactivity of the excited triplet state. Electron-donating groups, such as the dimethyl groups, can increase the electron density in the aromatic rings, which can affect the energy of the excited states and the efficiency of intersystem crossing. The acetoxy group, being a moderately deactivating group, can also influence the electronic properties of the benzophenone core.

The following table presents a qualitative correlation between substituent types on the benzophenone scaffold and their general effect on photoinitiation efficiency, based on established principles for this class of compounds.

Substituent Type Position Electronic Effect Predicted Impact on Photoinitiation Efficiency
Alkyl (e.g., Dimethyl)3',4'Electron-donatingMay enhance efficiency by stabilizing radical intermediates.
Acetoxy3Electron-withdrawing (by induction), Electron-donating (by resonance)Complex effect; could influence both absorption and reactivity.
Strong Electron-Donating (e.g., Amino)paraStrong activationGenerally increases efficiency and red-shifts absorption.
Strong Electron-Withdrawing (e.g., Trifluoromethyl)paraStrong deactivationMay decrease efficiency by destabilizing the triplet state. nih.gov

Research on various substituted benzophenones has shown that the introduction of electron-donating groups can lead to a bathochromic (red) shift in the UV-Vis absorption spectrum. mdpi.com This shift can be advantageous for photoinitiation with longer wavelength UV light sources. Furthermore, the nature of the substituents has a substantial effect on the kinetics of photoreduction, with both electron-donating and electron-withdrawing groups influencing the rate coefficients of the primary and secondary photoreduction reactions. nih.gov

Investigating the Impact of Structural Changes on Electronic Transitions

The electronic transitions of this compound, specifically the n→π* and π→π* transitions, are sensitive to structural modifications. The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The relative energies of these transitions are crucial for the photochemical behavior of the molecule.

The acetoxy and dimethyl substituents can alter the energies of the molecular orbitals involved in these transitions. The dimethyl groups, being electron-donating, are expected to raise the energy of the π orbitals, which would lead to a bathochromic shift in the π→π* absorption band. The acetoxy group's effect is more complex due to the interplay of its inductive and resonance effects.

The solvent environment also plays a critical role in influencing the electronic transitions. In polar solvents, the n→π* transition typically undergoes a hypsochromic (blue) shift, while the π→π* transition experiences a bathochromic shift. scialert.netmdpi.com This solvatochromism is a result of the differential stabilization of the ground and excited states by the solvent molecules.

The following table provides representative data on the absorption maxima (λmax) for different electronic transitions in various substituted benzophenones, illustrating the impact of substituents on their electronic spectra.

Compound Substituents Solvent λmax (n→π) (nm)λmax (π→π) (nm)
BenzophenoneNonen-Hexane~347~248
4-Methoxybenzophenone4-OCH₃EthanolNot well-resolved~288
4,4'-Dimethylbenzophenone4,4'-(CH₃)₂Cyclohexane~340~260
3,3',4,4'-Tetramethoxybenzophenone3,3',4,4'-(OCH₃)₄DichloromethaneNot reported~310

These data highlight the general trends observed for substituted benzophenones, where electron-donating groups tend to cause a red shift in the π→π* transition. The specific positions and electronic nature of the substituents in this compound will determine its unique spectral properties.

Understanding Steric and Electronic Influences on Reaction Selectivity

Both steric and electronic factors arising from the acetoxy and dimethyl groups in this compound can significantly influence the selectivity of its reactions. Steric hindrance refers to the spatial arrangement of atoms that can impede the approach of a reactant to the reaction center. wikipedia.org Electronic effects, on the other hand, are transmitted through the bonds of the molecule and affect the electron density at the reaction site. mdpi.com

In the context of photoinitiation, steric hindrance can affect the rate of hydrogen abstraction by the excited benzophenone. Bulky substituents near the carbonyl group can shield it from the hydrogen donor, thereby reducing the efficiency of the initiation step. The dimethyl groups in the 3' and 4' positions are relatively distant from the carbonyl group and are therefore not expected to exert a significant steric effect on its reactivity. However, the acetoxy group at the 3-position is closer and could have a modest steric influence.

Electronic effects play a crucial role in determining the regioselectivity of reactions involving the aromatic rings. The acetoxy group is an ortho, para-director for electrophilic aromatic substitution, while the dimethyl groups are also ortho, para-directing. This directing influence would be important in any subsequent chemical modifications of the aromatic rings of this compound.

The interplay between steric and electronic effects is often complex. For example, in nucleophilic substitution reactions, bulky substituents can slow down the reaction rate due to steric hindrance, even if the electronic effects are favorable. nih.govmasterorganicchemistry.com The following table summarizes the potential steric and electronic influences of the substituents in this compound on its reaction selectivity.

Substituent Position Steric Influence on Carbonyl Reactivity Electronic Influence on Aromatic Ring Reactivity
3-Acetoxy3Minor to moderateOrtho, para-directing (deactivating)
3',4'-Dimethyl3',4'NegligibleOrtho, para-directing (activating)

A comprehensive understanding of these steric and electronic effects is essential for predicting the outcome of reactions involving this compound and for designing new derivatives with desired reactivity and selectivity.

Advanced Materials Research and Chemical System Applications Academic Perspective

Photoinitiators in Polymer Science

Benzophenone (B1666685) and its derivatives are archetypal Type II photoinitiators, crucial for initiating free-radical polymerization upon exposure to ultraviolet (UV) light. Their function in advanced materials relies on their photochemical reactivity, which can be finely tuned by substituents on the aromatic rings. The presence of the acetoxy and dimethyl groups on the 3-Acetoxy-3',4'-dimethylbenzophenone scaffold is expected to modulate its photochemical behavior, solubility, and compatibility within various polymer formulations.

Fundamental Studies of Photopolymerization Mechanisms Initiated by Benzophenone Derivatives

The photopolymerization process initiated by benzophenone derivatives is a well-established bimolecular mechanism. The fundamental steps are as follows:

Photoexcitation : Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC) : The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This high ISC efficiency is a hallmark of the benzophenone core. nih.govnih.gov

Hydrogen Abstraction : The triplet-state benzophenone is a potent hydrogen abstractor. It reacts with a hydrogen-donor molecule, typically a tertiary amine co-initiator, abstracting a hydrogen atom. This results in the formation of a benzophenone ketyl radical and an amine-derived radical.

Initiation : The amine-derived radical is typically the primary species that initiates the polymerization process by attacking the double bond of a monomer, such as an acrylate (B77674) or methacrylate, starting the polymer chain growth.

Development of Novel Photoinitiator Systems for Specific Wavelengths (e.g., Visible Light)

A significant area of academic research is the modification of the benzophenone structure to shift its absorption spectrum from the UV range into the near-UV or visible light range (around 400 nm and above). This is highly desirable for applications like deep curing, 3D printing with LEDs, and polymerization in the presence of UV-sensitive components. mdpi.com

The strategy to achieve this "red-shift" often involves creating a "push-pull" electronic structure within the molecule. This is accomplished by introducing strong electron-donating groups (the "push") and leveraging the carbonyl group of the benzophenone as the electron-accepting moiety (the "pull"). While the methyl and acetoxy groups on this compound offer some electronic influence, more potent systems often incorporate stronger donors like arylamines. Research has shown that novel benzophenone derivatives with donor-acceptor backbones can achieve maximum absorption peaks around 380 nm, making them suitable for near-visible light applications. mdpi.com

Polymerization Kinetics and Curing Performance in Academic Formulations

The study of polymerization kinetics is crucial for understanding and optimizing the performance of a photoinitiator. Techniques such as real-time Fourier-transform infrared spectroscopy (RT-FTIR) are used to monitor the disappearance of the monomer's reactive double bonds over time during light exposure.

The kinetics of photopolymerization initiated by benzophenone systems depend on several factors:

Initiator and Co-initiator Concentration : The rate of polymerization generally increases with the concentration of the photoinitiator and the hydrogen donor. researchgate.net

Light Intensity : Higher light intensity leads to a greater generation of initiating radicals and thus a faster polymerization rate.

Monomer Reactivity : The chemical structure of the monomer (e.g., acrylates, methacrylates) significantly affects the speed of polymerization.

Polymer Matrix : In solid films, factors like the polymer's glass transition temperature (Tg) can impact radical mobility and reaction rates. nih.govacs.org

Academic studies on novel benzophenone derivatives quantify performance using parameters like the rate of polymerization (Rp) and the final double bond conversion (%). The table below presents representative data from studies on high-molecular-weight benzophenone derivatives to illustrate typical findings in academic research.

Initiator SystemMonomerRp (s⁻¹)Final Conversion (%)
HTDTH / Amine (0.5% / 1%)TPGDA0.1885
HTDTH / Amine (1% / 1%)TPGDA0.2590
BP / Amine (1% / 1%)TPGDA0.2088

Data are illustrative and based on findings for high-molecular-weight benzophenone systems like HTDTH (HBP-TDI-DHBP-TDI-HBP) compared to standard Benzophenone (BP) in Tri(propylene glycol) diacrylate (TPGDA) monomer. researchgate.net

Organic Electronic Materials

The same electronic properties that make the benzophenone core useful in photopolymerization also make it a valuable building block for materials in organic electronics. nih.govnih.gov Its rigid structure, high triplet energy, and ability to be chemically modified allow for its incorporation into host materials and emitters for Organic Light-Emitting Diodes (OLEDs).

Benzophenone Derivatives as Host Materials in Organic Light-Emitting Diodes (OLEDs) Research

In phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material matrix. The host material plays a critical role in transporting charge (electrons and holes) and, crucially, in transferring its excitation energy to the emitter. For efficient energy transfer to phosphorescent emitters (especially for blue light), the host material must have a triplet energy level higher than that of the emitter to prevent energy back-transfer and quenching. mdpi.comnoctiluca.eu

Benzophenone derivatives are excellent candidates for host materials precisely because of their high triplet energies. mdpi.com Academic research focuses on synthesizing benzophenone-based host materials with:

High Triplet Energy (Eₜ) : To host blue, green, and red phosphorescent emitters effectively.

Good Thermal Stability : Characterized by high decomposition (Td) and glass transition (Tg) temperatures to ensure device longevity. noctiluca.eu

Bipolar Charge Transport : The ability to transport both electrons and holes to ensure a balanced recombination zone within the emissive layer, which improves device efficiency. noctiluca.eu

Bicarbazole-benzophenone derivatives have been synthesized and shown to possess high triplet energies (e.g., >2.77 eV), making them suitable as hosts for green phosphorescent and TADF emitters. mdpi.com

Host MaterialEmitter (Dopant)Max. EQE (%)Triplet Energy (eV)
DB13Ir(ppy)₃ (Green Phosphor)Not specified, but high power efficacy2.78
DB344CzIPN (Green TADF)11.02.80
Generic BP-Host 1Yellow Phosphor19.2~2.95
Generic BP-Host 2Green Phosphor17.0~2.95

EQE stands for External Quantum Efficiency. Data is compiled from research on various advanced benzophenone-based host materials. mdpi.com

Design of Thermally Activated Delayed Fluorescence (TADF) Emitters Utilizing Benzophenone Cores

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve nearly 100% internal quantum efficiency without using heavy metals like iridium or platinum. TADF molecules are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) states (ΔEₛₜ). nih.govsemanticscholar.org

This small gap enables triplet excitons, which are normally non-emissive and constitute 75% of the excitons formed, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). The benzophenone core is frequently used as the electron-accepting component in donor-acceptor (D-A) or D-A-D type TADF emitters. nih.govnih.gov

Key design principles for benzophenone-based TADF emitters include:

Twisted Molecular Geometry : A significant twist angle between the electron-donor (e.g., carbazole (B46965), acridine) and the benzophenone acceptor is engineered to spatially separate the Highest Occupied Molecular Orbital (HOMO) on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. This separation minimizes the exchange energy, leading to a small ΔEₛₜ. semanticscholar.org

Tuning Donor/Acceptor Strength : The electronic properties, and thus the emission color and efficiency, can be tuned by modifying the strength of the donor and acceptor units. The substituents on this compound would contribute to this tuning.

Research on blue TADF emitters has utilized benzophenone acceptors linked to carbazole donors, achieving small ΔEₛₜ values and high photoluminescence quantum yields (PLQY). researchgate.netresearchgate.net

TADF EmitterΔEₛₜ (eV)PLQY (%)Max. EQE (%)Emission Color
Cz2BP0.21558.1Deep Blue
CC2BP0.147314.3Sky Blue

PLQY is Photoluminescence Quantum Yield. ΔEₛₜ is the singlet-triplet energy gap. Data from academic studies on benzophenone-carbazole TADF emitters. researchgate.net

Investigation of Intramolecular Charge Transfer (ICT) States in Novel Architectures

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where photoexcitation leads to a significant redistribution of electron density within a molecule, typically from an electron-donating group to an electron-accepting group. In benzophenone derivatives, the carbonyl group acts as an electron acceptor, and the nature and position of substituents on the phenyl rings can introduce electron-donating or -withdrawing characteristics, influencing the potential for ICT states.

Detailed studies involving techniques such as time-resolved spectroscopy to probe the excited state dynamics and identify distinct ICT states for this compound have not been reported. Such investigations would be necessary to characterize the formation, lifetime, and properties of any potential ICT states in this molecule.

Chemical Sensors and Probes

The benzophenone moiety is a valuable component in the design of chemical sensors and probes due to its unique photochemical properties. Upon excitation with UV light, benzophenone can undergo intersystem crossing to a triplet state, which can then abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a covalent bond. This reactivity is the basis for its use in photoaffinity labeling.

Bifunctional Photoactivatable Probes for Chemical Interaction Studies

Bifunctional photoactivatable probes are molecules that contain a photoreactive group (like benzophenone), a reactive group for attachment to a molecule of interest, and often a reporter tag (e.g., a fluorophore or biotin). nih.gov The benzophenone group allows for light-induced covalent cross-linking to interacting partners. nih.gov

While the benzophenone scaffold is widely used for this purpose, there is no specific mention in the literature of this compound being incorporated into such probes. The synthesis of a bifunctional probe based on this molecule would involve its chemical modification to include a linker and a functional group for conjugation. The substitution pattern of the dimethyl and acetoxy groups could potentially influence the photoreactivity and specificity of the probe, but without experimental data, this remains speculative.

Fluorescent Sensors Incorporating Benzophenone Moieties for Analytical Applications

Benzophenone itself is not strongly fluorescent, as it efficiently undergoes intersystem crossing to the triplet state. However, benzophenone derivatives can be incorporated into fluorescent sensor designs. For instance, a change in the fluorescence of a linked fluorophore upon the photo-cross-linking reaction of the benzophenone unit can be used as a sensing mechanism.

No studies have been published that describe the design, synthesis, or application of fluorescent sensors specifically incorporating this compound. The development of such a sensor would require coupling this molecule to a fluorescent reporter and demonstrating a measurable change in fluorescence in response to a specific analyte or interaction.

Catalysis Research

Benzophenone and its derivatives can play roles in catalysis, particularly in photochemistry and radical-mediated reactions.

Benzophenone-Mediated Radical Generation in Organic Catalysis

The ability of the excited triplet state of benzophenone to abstract hydrogen atoms makes it a useful photosensitizer for generating carbon-centered radicals. researchgate.net This process can initiate a variety of radical-mediated transformations in organic synthesis. The efficiency of hydrogen abstraction can be influenced by the substituents on the benzophenone core.

There is no specific research detailing the use of this compound as a photosensitizer for radical generation. The electronic effects of the acetoxy and dimethyl groups would likely modulate the energy and reactivity of the triplet state, but the precise impact on its efficiency as a radical initiator has not been experimentally determined.

Photocatalytic Applications of Benzophenone Derivatives

Benzophenone derivatives can be employed as organic photocatalysts. Upon light absorption, they can transfer energy to other molecules (photosensitization) or engage in electron transfer processes, thereby catalyzing chemical reactions.

While there is broad research into the photocatalytic applications of various benzophenone derivatives, no studies have specifically investigated the photocatalytic activity of this compound. Determining its potential in this area would require systematic studies of its excited-state redox potentials and its performance in model photocatalytic reactions.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Tunable Synthetic Routes

While classical methods like Friedel-Crafts acylation provide a basis for the synthesis of benzophenone (B1666685) derivatives, there is a continuous need for more efficient, selective, and scalable synthetic routes. nih.govnih.gov Future research in this area for compounds such as 3-Acetoxy-3',4'-dimethylbenzophenone could focus on several promising avenues. One direction involves the exploration of advanced catalytic systems, including those based on earth-abundant metals, to improve reaction yields and reduce waste. Furthermore, the development of one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, could significantly streamline the synthesis process, making it more time- and resource-efficient.

Another key challenge is achieving precise control over regioselectivity, particularly in the synthesis of highly substituted benzophenones. scispace.com Research into novel directing groups or catalyst systems that can selectively functionalize specific positions on the aromatic rings would offer greater synthetic flexibility. The ability to tune the electronic and steric properties of the final molecule by introducing a variety of substituents in a controlled manner is crucial for tailoring its properties for specific applications.

Synthetic StrategyPotential AdvantagesKey Research Focus
Advanced Catalysis Higher yields, lower environmental impact, use of sustainable metals.Development of novel catalysts with enhanced activity and selectivity.
One-Pot Reactions Reduced reaction time, fewer purification steps, improved overall efficiency.Designing reaction sequences that are compatible with a single set of conditions.
Regioselective Functionalization Precise control over molecular architecture and properties.Exploring new directing groups and catalyst-substrate interactions.

Elucidating Complex Multistep Reaction Mechanisms with Advanced Computational Tools

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For multistep syntheses of complex molecules like this compound, elucidating the intricate details of each reaction step can be challenging through experimental means alone. The integration of advanced computational tools, such as Density Functional Theory (DFT), offers a powerful approach to unravel these mechanisms.

Future research could employ DFT calculations to model reaction pathways, identify transition states, and calculate activation energies for the synthesis of this compound. researchgate.net This would provide valuable insights into the factors that control reaction outcomes, such as the role of catalysts, solvents, and substituent effects. A deeper mechanistic understanding can guide the rational design of improved reaction conditions, leading to higher efficiency and selectivity.

Exploring Novel Photochemical Pathways and Excited State Reactivity

Benzophenone and its derivatives are well-known for their rich photochemistry, a property that is central to many of their applications. researchgate.nethilarispublisher.com Upon absorption of UV light, benzophenones can be excited to a triplet state, which can then participate in a variety of chemical reactions. hilarispublisher.com Future research on this compound could delve into its specific photochemical behavior.

Investigating the excited state properties, such as the triplet energy and quantum yield of intersystem crossing, will be crucial. Time-resolved spectroscopic techniques, coupled with computational modeling, can provide a detailed picture of the excited state dynamics. acs.org A key area of exploration would be the potential for novel photochemical reactions, such as intramolecular hydrogen abstraction or energy transfer to other molecules. Understanding these pathways could lead to the development of new photoinitiators, photocatalysts, or light-responsive materials based on the this compound scaffold.

Photochemical PropertySignificanceResearch Approach
Triplet State Energy Determines the feasibility of energy transfer to other molecules.Phosphorescence spectroscopy and computational calculations.
Quantum Yield Efficiency of excited state formation and subsequent reactions.Photochemical quantum yield measurements.
Excited State Lifetime Duration of the excited state, influencing reaction probabilities.Time-resolved laser spectroscopy.

Designing Next-Generation Benzophenone-Based Materials with Tailored Functionalities

The benzophenone core is a versatile building block for the creation of functional materials. mdpi.comresearchgate.net By modifying the substituents on the aromatic rings, the electronic, optical, and physical properties of the resulting material can be precisely tuned. Future research could focus on incorporating the this compound moiety into larger molecular architectures to create next-generation materials.

For example, its integration into polymer backbones could lead to new photo-crosslinkable polymers for applications in coatings, adhesives, and 3D printing. rsc.org Furthermore, the unique substitution pattern of this compound might impart interesting properties for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) where benzophenone derivatives have been used as host materials. mdpi.com The design and synthesis of such materials, followed by a thorough characterization of their properties, represents a significant and promising area of future research.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing materials discovery and chemical synthesis. fepbl.commdpi.com For benzophenone derivatives, AI and ML algorithms can be trained on existing data to predict the properties of new, unsynthesized compounds. altinbas.edu.trresearchgate.net This can significantly accelerate the design of molecules with desired functionalities, such as specific absorption wavelengths or thermal stabilities.

Future research could involve the development of ML models to predict the photochemical and photophysical properties of a wide range of benzophenone derivatives, including this compound. altinbas.edu.tr These models could help identify promising candidates for specific applications, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. Furthermore, AI could be employed in retrosynthetic analysis to propose novel and efficient synthetic routes to complex benzophenone targets.

Sustainable and Environmentally Benign Approaches in Benzophenone Derivative Chemistry

In line with the principles of green chemistry, a major challenge and research direction is the development of sustainable and environmentally friendly methods for the synthesis and application of benzophenone derivatives. jocpr.com This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. researchgate.nethilarispublisher.comyoutube.com

Future research could explore the use of biocatalysis or photocatalysis to replace traditional synthetic methods that often rely on harsh reagents and generate significant waste. For instance, enzymatic reactions could offer a highly selective and environmentally benign route to certain benzophenone derivatives. The use of sunlight as a renewable energy source for photochemical reactions is another attractive avenue. hilarispublisher.com The development of such green methodologies for the synthesis of compounds like this compound will be crucial for the long-term sustainability of the chemical industry.

Q & A

Q. How can the synthesis of 3-acetoxy-3',4'-dimethylbenzophenone be optimized for reproducibility in academic settings?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation, where 3',4'-dimethylacetophenone reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Catalyst Optimization : Use anhydrous AlCl₃ (1.2–1.5 equivalents) to minimize side reactions .
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity. Monitor by TLC (hexane:ethyl acetate, 8:2) .
  • Yield Improvement : Maintain reaction temperatures below 0°C during acylation to suppress polyacylation byproducts .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals in the δ 7.2–8.1 ppm range and methyl/acetoxy groups at δ 2.3–2.6 ppm. Cross-verify with DEPT-135 for methylene/methyl identification .
    • ¹³C NMR : Confirm carbonyl (C=O) resonance at δ ~200 ppm and acetoxy C=O at δ ~170 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C6-C1-C14-C19 dihedral angle ≈ 51.9° in gas-phase analogs) .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to determine melting points (expected range: 90–93°C for analogs like 4,4'-dimethylbenzophenone) and decomposition thresholds .
  • Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive storage .
  • Hygroscopicity : Store in desiccators with silica gel; confirm stability via Karl Fischer titration for moisture content .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate, 10–30% increase). Monitor fractions by TLC .
  • Distillation : For large-scale purification, employ vacuum distillation (200°C at 17 mmHg) to separate high-boiling-point impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize crystal yield and purity .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:

  • Basis Sets : Use B3LYP/6-311G(d,p) for geometry optimization. Compare bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles with experimental data .
  • NLO Properties : Calculate hyperpolarizability (β) using CAM-B3LYP to predict second-harmonic generation (SHG) efficiency. For analogs like 4,4'-dimethylbenzophenone, β values correlate with experimental SHG intensities .
  • Data Validation : Overestimate theoretical results by ~5% compared to experimental values due to gas-phase vs. condensed-phase discrepancies .

Q. What experimental approaches are suitable for investigating the photophysical properties of this compound?

Methodological Answer:

  • Z-Scan Technique : Measure nonlinear optical (NLO) coefficients using a Nd:YAG laser (λ = 1064 nm). For analogs like 4,4'-dimethylbenzophenone, nonlinear refractive indices (n₂) range from 1.2–1.8 × 10⁻¹¹ cm²/W .
  • UV-Vis Spectroscopy : Analyze absorption maxima (λmax ≈ 280–320 nm for benzophenone derivatives) and molar extinction coefficients (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) .
  • Fluorescence Quenching : Study solvent effects on emission spectra; polar solvents (e.g., DMSO) often redshift λem due to stabilization of excited states .

Q. How can contradictory data between theoretical predictions and experimental results be resolved?

Methodological Answer:

  • Error Source Analysis :
    • Basis Set Limitations : Compare results across multiple DFT functionals (e.g., B3PW91 vs. B3LYP) to identify systematic errors .
    • Environmental Effects : Simulate solvent interactions (e.g., PCM model for ethanol) to bridge gas-phase and experimental discrepancies .
  • Experimental Replication : Use magic-angle spinning NMR (MAS-NMR) to resolve quadrupolar interactions in solid-state samples, reducing linewidth artifacts .

Q. What methodologies enable comparative studies between this compound and its structural analogs?

Methodological Answer:

  • Crystallographic Comparison : Analyze unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å for 4,4'-dimethylbenzophenone) to assess steric effects of substituents .
  • Reactivity Profiling : Conduct Hammett studies using substituent constants (σ) to predict acetoxy group influence on electrophilic substitution rates .
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of hydrolysis for acetoxy vs. methoxy derivatives using isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.